N-Boc-N-bis(PEG4-acid)

Bioconjugation PROTAC Synthesis Drug Delivery

N-Boc-N-bis(PEG4-acid) (CAS 2093152-88-4) is a branched polyethylene glycol (PEG) derivative. Its structure features a central, Boc-protected secondary amine, from which two discrete PEG4 chains radiate, each terminating in a carboxylic acid moiety.

Molecular Formula C27H51NO14
Molecular Weight 613.7 g/mol
Cat. No. B8106099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-bis(PEG4-acid)
Molecular FormulaC27H51NO14
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C27H51NO14/c1-27(2,3)42-26(33)28(6-10-36-14-18-40-22-20-38-16-12-34-8-4-24(29)30)7-11-37-15-19-41-23-21-39-17-13-35-9-5-25(31)32/h4-23H2,1-3H3,(H,29,30)(H,31,32)
InChIKeyFKLCISHEONZNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Boc-N-bis(PEG4-acid): A Branched, Orthogonally Protected PEG Linker for Targeted Conjugation


N-Boc-N-bis(PEG4-acid) (CAS 2093152-88-4) is a branched polyethylene glycol (PEG) derivative . Its structure features a central, Boc-protected secondary amine, from which two discrete PEG4 chains radiate, each terminating in a carboxylic acid moiety . This unique architecture confers a combination of orthogonal reactivity, high aqueous solubility, and a compact, flexible spacer , positioning it as a versatile building block in bioconjugation, PROTAC synthesis, and advanced drug delivery systems .

Why N-Boc-N-bis(PEG4-acid) Cannot Be Replaced by Simpler, Linear, or Non-Branched PEG Analogs


Generic substitution with linear or simpler PEG analogs is not feasible due to the unique spatial and functional architecture of N-Boc-N-bis(PEG4-acid). Unlike linear diacids like Bis-PEG4-acid, which provide a single PEG spacer, the branched, trifunctional nature of N-Boc-N-bis(PEG4-acid) presents two terminal carboxylic acids and a centrally protected amine [1]. This design enables orthogonal, multi-step conjugation strategies that are inaccessible to linear molecules . Furthermore, compared to other branched linkers like NH-bis(PEG4-acid) or N-(Amino-PEG5)-N-bis(PEG4-acid), the Boc-protected amine in N-Boc-N-bis(PEG4-acid) offers a crucial degree of synthetic control, allowing for the sequential, rather than simultaneous, introduction of payloads or targeting ligands [2].

Quantitative Differentiators: Why N-Boc-N-bis(PEG4-acid) is the Superior Choice for Complex Conjugation


Trifunctional vs. Bifunctional: N-Boc-N-bis(PEG4-acid) Enables Orthogonal, Three-Component Conjugation Unattainable with Bis-PEG4-acid

Unlike the linear bifunctional linker Bis-PEG4-acid, which presents only two identical carboxylic acid groups for conjugation, N-Boc-N-bis(PEG4-acid) possesses three distinct functional units: two terminal carboxylic acids and one orthogonally protected secondary amine . This trifunctionality is a binary differentiator; it allows for the sequential, controlled attachment of up to three different molecular entities, a capability that is structurally impossible for Bis-PEG4-acid [1].

Bioconjugation PROTAC Synthesis Drug Delivery

Orthogonal Protection: Boc Group Affords Controlled, Sequential Conjugation Compared to Unprotected Amine Analogs

In contrast to NH-bis(PEG4-acid), which features a free secondary amine, the Boc-protected amine in N-Boc-N-bis(PEG4-acid) remains inert during typical amide coupling reactions involving the terminal carboxylic acids [1]. This orthogonality is quantified by the distinct conditions required for its deprotection: exposure to acidic conditions (e.g., neat TFA or HCl in dioxane) is required to unmask the amine, while NH-bis(PEG4-acid) would react non-selectively with activated esters .

Orthogonal Synthesis PROTAC Linker Controlled Release

Purity Profile: N-Boc-N-bis(PEG4-acid) Offers High Purity (≥98%) for Reproducible Synthetic Outcomes

Reputable vendors specify the purity of N-Boc-N-bis(PEG4-acid) at 98% or higher [1]. This level of purity is a critical procurement parameter, as it directly minimizes the risk of side reactions and ensures more predictable yields in complex, multi-step bioconjugation sequences compared to materials with lower purity specifications (e.g., ≥95% for some comparable analogs) .

Chemical Synthesis Quality Control PROTAC Development

Extended Linker Reach: Two PEG4 Chains Provide Greater Spatial Flexibility Than a Single PEG4 Chain

The presence of two PEG4 chains in N-Boc-N-bis(PEG4-acid) extends the maximum distance between conjugated moieties compared to linkers with a single PEG4 chain like Azido-PEG4-acid . While the exact maximum extension has not been directly quantified against Bis-PEG4-acid, class-level principles dictate that a branched, dual-chain structure offers a longer reach and greater conformational flexibility, which is a critical parameter for optimizing ternary complex formation in PROTACs [1].

PROTAC Linker Linkerology Targeted Protein Degradation

Optimal Application Scenarios for N-Boc-N-bis(PEG4-acid): Where Its Unique Architecture Is Required


Synthesis of Heterotrifunctional PROTACs Requiring Orthogonal Conjugation

The primary application scenario is the synthesis of advanced PROTAC molecules where spatial and functional complexity is required. N-Boc-N-bis(PEG4-acid) provides a single, trifunctional scaffold that can be sequentially conjugated: first, two distinct E3 ligase ligands or a targeting ligand and a fluorescent probe are attached via the terminal carboxylic acids . Subsequently, the central Boc group is removed to attach a third moiety, such as a cell-penetrating peptide or a solubilizing group, via the unmasked amine . This controlled, multi-step assembly is not possible with simpler bifunctional PEG linkers [1].

Constructing Defined, Branched Architectures for Antibody-Drug Conjugates (ADCs)

In ADC development, N-Boc-N-bis(PEG4-acid) serves as a branched linker-payload platform. Both terminal carboxylic acids can be conjugated to two identical molecules of a cytotoxic drug, effectively doubling the drug-to-antibody ratio (DAR) at a single conjugation site . The Boc-protected amine is then used for site-specific attachment to an engineered cysteine residue on the antibody, ensuring a homogeneous DAR of 2 from this linker unit, which is a highly desirable and well-defined characteristic for improving the therapeutic index of ADCs .

Development of Multifunctional Probes for Cellular Imaging and Diagnostics

The orthogonal nature of N-Boc-N-bis(PEG4-acid) makes it ideal for creating sophisticated molecular probes . One carboxylic acid can be coupled to a fluorophore for imaging, while the other can be linked to a biotin tag for affinity purification. The protected amine remains available for later conjugation to a targeting vector (e.g., an antibody fragment or a peptide) . This modularity allows researchers to create a library of probes with different targeting moieties from a common, pre-functionalized core, accelerating assay development and biomarker validation .

Creating Solubility-Enhanced, PEGylated Drug Conjugates for In Vivo Use

The dual PEG4 chains significantly enhance the aqueous solubility and reduce the immunogenicity of conjugated hydrophobic drug payloads . N-Boc-N-bis(PEG4-acid) can be used to create branched PEG-drug conjugates where two molecules of a poorly soluble drug are linked via the carboxylic acids, while the deprotected amine provides a handle for further modification or bioconjugation . This approach leverages the established benefits of PEGylation to improve the pharmacokinetic profile and bioavailability of small-molecule therapeutics .

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